molecular formula C20H19ClN2O3 B11985262 4-(4-Chlorophenyl)-2-((2-(1H-indol-3-yl)ethyl)amino)-4-oxobutanoic acid

4-(4-Chlorophenyl)-2-((2-(1H-indol-3-yl)ethyl)amino)-4-oxobutanoic acid

Katalognummer: B11985262
Molekulargewicht: 370.8 g/mol
InChI-Schlüssel: KMAQRALRIVBLLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Chlorophenyl)-2-((2-(1H-indol-3-yl)ethyl)amino)-4-oxobutanoic acid is a synthetic organic compound that features a chlorophenyl group, an indole moiety, and a butanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-((2-(1H-indol-3-yl)ethyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One possible route includes:

    Formation of the Indole Moiety: Starting from an appropriate indole precursor, such as 1H-indole, the indole group can be functionalized to introduce the ethylamine side chain.

    Chlorophenyl Group Introduction: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride.

    Coupling Reactions: The functionalized indole and chlorophenyl intermediates are then coupled under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Final Assembly: The final step involves the formation of the butanoic acid backbone through a series of condensation and oxidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the carbonyl group in the butanoic acid backbone.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety may yield indole-2-carboxylic acid derivatives, while reduction of the carbonyl group may produce alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The indole moiety is known for its biological activity, which can be harnessed in drug discovery.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The combination of the indole and chlorophenyl groups may confer activity against certain diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 4-(4-Chlorophenyl)-2-((2-(1H-indol-3-yl)ethyl)amino)-4-oxobutanoic acid would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole moiety could play a key role in these interactions, given its known affinity for various biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(4-Chlorophenyl)-2-((2-(1H-indol-3-yl)ethyl)amino)-4-oxobutanoic acid: can be compared with other indole-containing compounds, such as tryptophan derivatives or indole-3-acetic acid.

    Chlorophenyl derivatives: Compounds like 4-chlorobenzoyl chloride or 4-chlorophenylacetic acid share the chlorophenyl group.

Uniqueness

The uniqueness of this compound lies in its combination of the indole and chlorophenyl groups with a butanoic acid backbone

Eigenschaften

Molekularformel

C20H19ClN2O3

Molekulargewicht

370.8 g/mol

IUPAC-Name

4-(4-chlorophenyl)-2-[2-(1H-indol-3-yl)ethylamino]-4-oxobutanoic acid

InChI

InChI=1S/C20H19ClN2O3/c21-15-7-5-13(6-8-15)19(24)11-18(20(25)26)22-10-9-14-12-23-17-4-2-1-3-16(14)17/h1-8,12,18,22-23H,9-11H2,(H,25,26)

InChI-Schlüssel

KMAQRALRIVBLLL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(CC(=O)C3=CC=C(C=C3)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.